molecular formula C23H23N7O5 B161389 10-Propargyl-5-deazaaminopterin analog of folic acid CAS No. 135423-84-6

10-Propargyl-5-deazaaminopterin analog of folic acid

Cat. No. B161389
M. Wt: 477.5 g/mol
InChI Key: IOYMKUPOYSMDNI-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folic acid is an essential vitamin that plays a crucial role in DNA synthesis and cell division. It is also essential for the proper functioning of the nervous system and the production of red blood cells. However, in some cases, the body's ability to absorb folic acid is impaired, leading to a deficiency that can cause a range of health problems. To address this issue, researchers have developed a synthetic analog of folic acid known as 10-propargyl-5-deazaaminopterin (10P-5DAA).

Mechanism Of Action

10-Propargyl-5-deazaaminopterin analog of folic acid exerts its anticancer effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. By blocking this enzyme, the compound disrupts the production of DNA and RNA, leading to the death of cancer cells. Additionally, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to induce apoptosis, a process that triggers the self-destruction of cancer cells.

Biochemical And Physiological Effects

In addition to its anticancer effects, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the production of reactive oxygen species, which can damage cancer cells and promote their death. Additionally, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 10-Propargyl-5-deazaaminopterin analog of folic acid is its potency against a range of cancer cell lines. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development as a cancer treatment. However, 10-Propargyl-5-deazaaminopterin analog of folic acid also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 10-Propargyl-5-deazaaminopterin analog of folic acid. One area of interest is the development of more potent analogs of the compound that can overcome its limitations. Additionally, researchers are exploring the use of 10-Propargyl-5-deazaaminopterin analog of folic acid in combination with other anticancer agents to enhance its efficacy. Finally, there is a need for further studies to investigate the safety and efficacy of 10-Propargyl-5-deazaaminopterin analog of folic acid in preclinical and clinical settings.

Synthesis Methods

10-Propargyl-5-deazaaminopterin analog of folic acid is synthesized by modifying the structure of folic acid using a series of chemical reactions. The process involves the use of various reagents and catalysts to introduce propargyl and deazaaminopterin groups into the folic acid molecule. The resulting compound is a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides.

Scientific Research Applications

10-Propargyl-5-deazaaminopterin analog of folic acid has been extensively studied for its potential applications in cancer treatment. The compound has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer. Its mechanism of action involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels and the disruption of DNA synthesis.

properties

CAS RN

135423-84-6

Product Name

10-Propargyl-5-deazaaminopterin analog of folic acid

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1

InChI Key

IOYMKUPOYSMDNI-KRWDZBQOSA-N

Isomeric SMILES

C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

10-PDAPT
10-propargyl-5-deazaaminopterin analog of folic acid

Origin of Product

United States

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